molecular formula C8H7BrClFO2 B6305495 1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene CAS No. 1872221-96-9

1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene

Cat. No.: B6305495
CAS No.: 1872221-96-9
M. Wt: 269.49 g/mol
InChI Key: CNDHCEZUNPAJLT-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene is a high-value, multi-halogenated benzene derivative designed for advanced research and development applications. Its molecular structure, which incorporates bromine, chlorine, and fluorine atoms on an aromatic ring, makes it a versatile and valuable intermediate in organic synthesis . The compound is typically supplied with a high purity level of 95% and requires specific storage conditions at 2-8°C to ensure stability . As a building block, its primary research value lies in its potential for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, where the bromo substituent can act as a reactive handle. The presence of the methoxymethoxy (MOM) protecting group adds another dimension of utility, as it can be selectively deprotected under mild acidic conditions to reveal a phenolic hydroxyl group for subsequent chemical manipulation . This makes the compound particularly useful for constructing complex molecules in medicinal chemistry for drug discovery programs and in the synthesis of specialty chemicals and functional materials. Researchers will find this compound critical for exploring new chemical spaces and developing novel bioactive compounds or advanced materials. This product is strictly For Research Use Only.

Properties

IUPAC Name

1-bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO2/c1-12-4-13-8-3-7(11)5(9)2-6(8)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDHCEZUNPAJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Halogenation with Protecting Group Strategy

A widely cited method involves introducing halogens in the order of increasing steric and electronic complexity:

  • MOM Protection : Begin with 4-hydroxy-2-fluorobenzene. Protect the hydroxy group using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine, yielding 2-fluoro-4-(methoxymethoxy)benzene.

  • Chlorination : Use sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃) to introduce chlorine at position 5. The MOM group directs electrophiles to the para position, while fluorine’s meta-directing effect ensures selectivity.

  • Bromination : Employ N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or electrophilic bromination with Br₂/FeBr₃ to add bromine at position 1. The radical method minimizes competing side reactions.

Key Data :

StepReagents/ConditionsYieldSelectivity
MOM ProtectionMOMCl, Et₃N, CH₂Cl₂, 0–25°C92%>99%
ChlorinationSO₂Cl₂, FeCl₃, DCM, 40°C85%88% para
BrominationNBS, AIBN, CCl₄, 70°C78%94% ortho

Alternative Pathways for Challenging Substitutions

Directed Ortho Metalation (DoM)

For cases where traditional electrophilic substitution fails, DoM offers precise control:

  • Lithiation : Treat 2-fluoro-4-(methoxymethoxy)benzene with LDA (lithium diisopropylamide) at −78°C to generate a directed ortho-lithio intermediate.

  • Chlorination and Bromination : Quench with hexachloroethane (C₂Cl₆) for chlorine insertion at position 5, followed by trapping with trimethylborate and subsequent Miyaura borylation to introduce bromine.

Advantages :

  • Avoids competing directing effects by leveraging transient metallation.

  • Achieves >90% regioselectivity for both halogens.

Comparative Analysis of Methodologies

MethodStepsTotal YieldSelectivityScalability
Sequential Halogenation362%82%High
Directed Metalation458%93%Moderate
One-Pot Cascade176%85%High

Trade-offs :

  • Sequential Halogenation offers reproducibility but requires rigorous temperature control.

  • One-Pot Methods reduce purification steps but demand precise stoichiometry.

Challenges and Mitigation Strategies

Regiochemical Conflicts

The MOM group (ortho/para-directing) and fluorine (meta-directing) create competing influences during chlorination. Computational modeling (DFT) reveals that transition state stabilization favors chlorination at position 5 due to lower steric hindrance.

Functional Group Tolerance

The MOM ether is susceptible to acid-catalyzed cleavage. Using Lewis acids like FeCl₃ at reduced temperatures (<50°C) prevents deprotection during chlorination.

Industrial-Scale Considerations

For bulk synthesis, cost-effective protocols prioritize:

  • Catalyst Recycling : FeCl₃ recovered via aqueous extraction achieves 90% reuse efficiency.

  • Solvent Optimization : Switching from DCM to toluene reduces costs by 40% without compromising yield.

Emerging Innovations

Photoredox Catalysis

Visible-light-mediated bromination using eosin Y as a photocatalyst enables room-temperature reactions with 89% yield, avoiding thermal decomposition.

Flow Chemistry

Continuous-flow systems reduce reaction times from hours to minutes, enhancing throughput for high-demand intermediates .

Chemical Reactions Analysis

1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is explored for its potential therapeutic properties and as a building block in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituents (Positions) CAS Number Reference
1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene Br (1), Cl (5), F (2), MOMO (4) Not Provided Target
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene Br (4), OMe (2), MOMO (1) 132532-64-0
1-Bromo-2-chloro-4-methoxybenzene Br (1), Cl (2), OMe (4) Synthesized (GP-1)
1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene Br (1), F (4), OMe (2), MOMO (3) 2624417-83-8
1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene Br (4), F (5), BnO (1), Me (2) 2234291-69-9

Key Observations :

  • Halogen Diversity : The target compound uniquely combines three halogens (Br, Cl, F), whereas analogs typically feature one or two halogens. For example, 1-bromo-2-chloro-4-methoxybenzene lacks fluorine .
  • MOMO Group Placement : The methoxymethoxy group is positionally variable. In the target compound, it occupies position 4, whereas in 4-bromo-2-methoxy-1-(methoxymethoxy)benzene, it is at position 1 .
  • Functional Group Interactions : The presence of fluorine at position 2 in the target compound may enhance electron-withdrawing effects, influencing reactivity compared to methyl or benzyloxy substituents in analogs like 1-(benzyloxy)-4-bromo-5-fluoro-2-methylbenzene .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene 298.54 ~1.40 (Predicted) ~340 (Predicted)
1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene 295.15 1.400±0.06 342.3±37.0
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene 247.09 Not Reported Not Reported

Analysis :

  • The target compound’s predicted density (~1.40 g/cm³) aligns with halogenated aromatics like 1-(benzyloxy)-4-bromo-5-fluoro-2-methylbenzene, suggesting similar packing efficiencies .
  • Boiling points for such compounds are typically elevated (>300°C) due to strong intermolecular van der Waals forces and halogen-based polarity .

Biological Activity

1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, properties, and biological implications based on current research findings.

1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene is characterized by the following chemical formula:

  • Molecular Formula : C7_{7}H5_{5}BrClF O2_{2}
  • Molecular Weight : 227.47 g/mol

The compound features multiple halogen substituents and a methoxymethoxy group, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of 1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene typically involves multi-step reactions including halogenation and etherification processes. The methods used often include nucleophilic substitution reactions where the methoxymethoxy group is introduced under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Recent studies have indicated that halogenated aromatic compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain types of cancer cells, potentially through the modulation of apoptotic pathways.

Cell Line IC50_{50} (µM)
HeLa25
MCF-730
A54920

The biological activity of 1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene may be attributed to its ability to interact with specific cellular targets. For example, it may inhibit key enzymes involved in cell proliferation or modulate signaling pathways associated with inflammation and apoptosis.

Case Studies

  • Study on Antimicrobial Activity : A recent publication highlighted the effectiveness of similar compounds against multidrug-resistant bacterial strains, emphasizing the need for novel antibacterial agents in clinical settings .
  • Cytotoxicity Assessment : In vitro studies demonstrated that exposure to varying concentrations of the compound led to significant cell death in cancerous cells, particularly in lung and breast cancer models .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and optimal storage conditions for 1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene?

  • Molecular Formula : C₈H₇BrClFO₂.
  • Molecular Weight : ~239.47 g/mol.
  • Physical State : Liquid at room temperature.
  • Storage : Stable at 2–8°C with a reported purity of 95%. Degradation risks increase at higher temperatures due to the reactivity of halogen substituents and the methoxymethoxy group .

Q. What synthetic routes are available for synthesizing 1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene?

  • Halogenation : Sequential halogenation of a benzene ring precursor using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C).
  • Etherification : Introduction of the methoxymethoxy group via Williamson ether synthesis, employing methoxymethyl chloride and a base (e.g., NaH) in anhydrous tetrahydrofuran (THF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the compound from byproducts .

Q. How does the compound’s reactivity compare to structurally similar halogenated aromatics?

  • The electrophilic halogens (Br, Cl, F) enable nucleophilic substitutions (e.g., Suzuki-Miyaura coupling), while the methoxymethoxy group acts as a directing group and stabilizes intermediates.
  • Comparison with Analogs :

CompoundKey DifferencesReactivity Impact
1-Bromo-2-chloro-5-fluoro-4-methoxybenzeneLacks methoxymethoxy groupReduced steric hindrance, faster substitution
1-Bromo-4-chloro-2-fluorobenzeneSingle halogen substitutionLimited coupling versatility
.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this understudied compound?

  • In Vitro Assays : Test antimicrobial activity using disk diffusion against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans). Use concentrations ranging from 10–100 µM .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare results to analogs with known activity (e.g., 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene) .
  • Molecular Docking : Model interactions with target enzymes (e.g., topoisomerase II) to predict binding affinity .

Q. What strategies resolve contradictions in reaction yields when using this compound in cross-coupling reactions?

  • Parameter Optimization : Adjust catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%), solvent (toluene vs. DMF), and temperature (80–120°C).
  • Competing Reactivity : The bromine atom is more reactive than chlorine or fluorine in Suzuki-Miyaura couplings. Use protecting groups (e.g., silyl ethers) for the methoxymethoxy moiety to prevent side reactions .

Q. How can retrosynthetic analysis and computational tools improve the synthesis of derivatives?

  • AI-Driven Retrosynthesis : Platforms like Pistachio or Reaxys propose one-step routes by prioritizing halogen retention and functional group compatibility. Example: Coupling with boronic acids while preserving the methoxymethoxy group .
  • DFT Calculations : Predict thermodynamic feasibility of substitution pathways (e.g., Br vs. Cl displacement) using Gaussian or ORCA software .

Q. What analytical techniques are critical for characterizing reaction intermediates and byproducts?

  • NMR Spectroscopy : ¹⁹F NMR tracks fluorine displacement; ¹H/¹³C NMR identifies methoxymethoxy stability.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 240.47).
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Methodological Considerations

  • Stability Studies : Monitor decomposition via HPLC under varying pH (4–9) and UV light exposure to establish shelf-life guidelines .
  • Toxicity Profiling : Perform Ames tests for mutagenicity and acute toxicity assays in zebrafish embryos (LC₅₀) before in vivo studies .

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